3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid is a chemical compound with the molecular formula CHNO, classified as a substituted imidazo[1,2-a]pyrimidine. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for developing therapeutic agents. The compound is notable for its structural features that include an imidazo[1,2-a]pyrimidine core, which is often associated with various pharmacological properties.
This compound can be sourced from commercial suppliers such as Sigma-Aldrich, where it is listed under the CAS number 1255147-29-5. It falls under the category of heterocyclic compounds, specifically within the subclass of imidazo[1,2-a]pyrimidines. These compounds are characterized by their bicyclic structure consisting of both imidazole and pyrimidine rings, making them significant in various chemical and biological applications.
The synthesis of 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid can be approached through several methods. One common strategy involves the use of Meldrum's acid as a precursor in the formation of propanoic acid derivatives. This method allows for the parallel synthesis of various derivatives, enhancing efficiency and yield.
The synthesis typically requires the following steps:
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid may participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., heat or acidic environments) to proceed efficiently. For instance, esterification typically requires an acid catalyst and may involve refluxing the reactants.
The mechanism of action for compounds like 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid often involves interaction with biological targets such as enzymes or receptors. Although specific mechanisms for this compound may not be fully elucidated, similar imidazo[1,2-a]pyrimidines have been shown to inhibit certain enzymes involved in cancer pathways or inflammation.
Research indicates that these compounds can modulate signaling pathways related to cell proliferation and apoptosis. For instance:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid has potential applications in:
Nitrogen-containing heterocyclic compounds constitute a cornerstone of modern medicinal chemistry, representing >75% of FDA-approved small-molecule drugs. Among these, fused bicyclic frameworks demonstrate exceptional versatility due to their capacity for structural diversification and biomimetic properties. The imidazo[1,2-a]pyrimidine scaffold exemplifies this privileged architecture, serving as a synthetic bioisostere of purine nucleobases (adenine and guanine) that enables targeted interaction with biological macromolecules while resisting enzymatic degradation [1] [6]. This bioisosterism facilitates binding to purine-recognition sites across diverse enzyme families, including kinases, GPCRs, and cytochrome P450 isoforms, enabling broad therapeutic applications ranging from antifungal to anticancer agents [2].
The scaffold's synthetic tractability further enhances its drug discovery utility. As extensively documented by Goel et al., imidazo[1,2-a]pyrimidines readily form through multicomponent reactions, intramolecular cyclizations, and carbon-heteroatom bond-forming reactions under mild conditions [6]. This permits efficient decoration with pharmacophoric elements at positions C-2, C-3, C-5, C-6, and C-7, enabling precise optimization of steric, electronic, and solubility properties. The 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid derivative exemplifies this strategy, where the propanoic acid chain at C-2 enhances water solubility while the C-7 methyl group tunes electron density [9].
Table 1: Comparative Analysis of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic Core | Synthetic Accessibility | Bioisosteric Mimicry | Representative Drugs |
---|---|---|---|
Imidazo[1,2-a]pyrimidine | High (multicomponent reactions) | Purine bases | Divaplon, Fasiplon |
Benzimidazole | Moderate | Purines | Abemaciclib, Veliparib |
Imidazo[1,2-a]pyridine | High | Not significant | Zolpidem, Alpidem |
Pyrazolo[3,4-d]pyrimidine | Moderate | Purines | Sildenafil, Ticagrelor |
The imidazo[1,2-a]pyrimidine system offers distinct three-dimensional features that enable high-affinity, selective target engagement. Quantum chemical analyses reveal significant electron delocalization across the fused ring system, creating polarized regions ideal for forming hydrogen bonds, cation-π interactions, and halogen bonding networks with protein targets [4] [9]. The C-3 position acts as an electrophilic hotspot, readily accommodating Mannich bases, Schiff bases, or other electrophiles that enhance target affinity—as demonstrated by antifungal derivatives exhibiting sub-micromolar inhibition of Candida albicans CYP51 through C-3 arylamide substituents [1].
Density Functional Theory (DFT) studies on derivatives like 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid reveal frontier molecular orbital (FMO) energies conducive to charge-transfer interactions with biological targets. The HOMO-LUMO energy gap (ΔE ≈ 3.5-4.2 eV) indicates kinetic stability while permitting selective electrophilic attack—a balance crucial for maintaining metabolic stability while enabling target covalent binding when designed [4] [9]. The propanoic acid side chain in particular enhances dipole moment (>5 Debye), improving aqueous solubility without compromising membrane permeability—addressing a key limitation of many fused heterocycles.
Table 2: Quantum Chemical Parameters of Imidazo[1,2-a]pyrimidine Derivatives
Substituent Pattern | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Binding Affinity to Targets (kcal/mol) |
---|---|---|---|---|
7-Methyl-C2-propanoic acid | -6.12 | -1.97 | 5.3 | -9.1 (hACE2) |
3-Nitroso-2-phenyl | -5.87 | -2.15 | 4.1 | -7.8 (Spike protein) |
3-(4-Methoxyphenyl) | -5.95 | -2.08 | 3.8 | -8.2 (Tubulin) |
2-Phenyl-7-ethoxy | -6.04 | -1.89 | 2.9 | -7.5 (COX-2) |
The scaffold's π-deficient character enables favorable stacking interactions in enzyme binding pockets, particularly with aromatic residues in kinase ATP-binding sites. This property underpins the nanomolar tubulin polymerization inhibition observed with C-3 benzimidazole conjugates, where the imidazopyrimidine core engages in π-stacking with βTyr202 and βLeu248 while the benzimidazole moiety hydrogen-bonds with αThr179 [2] [7]. Additionally, the nitrogen at position 1 serves as an indispensable hydrogen bond acceptor, crucial for interactions with conserved residues in targets like cyclooxygenase-2 (COX-2) and cytochrome bcc complex (QcrB) [5] [8].
Imidazo[1,2-a]pyrimidine chemistry originated in the 1960s with Chichibabin's landmark synthesis via 2-aminopyrimidine and α-haloketone condensations [6]. Early derivatives demonstrated anxiolytic properties, leading to clinical candidates like divaplon, fasiplon, and taniplon in the 1980s-1990s—though development was discontinued due to benzodiazepine-like side effects [1] [6]. The 1990s witnessed diversification into cardiovascular applications, with derivatives showing bronchospasmolytic activity and calcium channel blockade [7].
The 2000s marked a therapeutic renaissance through structure-activity relationship (SAR) optimization. Key milestones included: (1) Introduction of C-3 carboxamide groups enabling kinase inhibition (p38 MAPK IC50 ≈ 50 nM for arthritis applications); (2) Development of C-2 aryl variants with COX-2 selectivity (e.g., 2-(4-(methylsulfonyl)phenyl derivatives showing IC50 = 0.05 μM, surpassing celecoxib); and (3) Strategic halogenation enhancing antifungal potency against Candida spp. by 100-fold [1] [5] [7]. The discovery of QcrB inhibitors like telacebec (Q203) revolutionized antitubercular drug development, demonstrating nanomolar efficacy against multidrug-resistant Mycobacterium tuberculosis through cytochrome bcc complex inhibition [8].
Table 3: Historical Milestones in Imidazo[1,2-a]pyrimidine Drug Discovery
Era | Therapeutic Focus | Key Structural Innovations | Clinical/Biological Impact |
---|---|---|---|
1960s-1970s | Anxiolytics | Unsubstituted core | Chichibabin synthesis established scaffold accessibility |
1980s-1990s | Cardiovascular agents | C-6 amino groups | Bronchospasmolytic activity; Calcium channel blockade |
2000-2010 | Kinase inhibitors | C-3 carboxamides | p38 MAPK inhibition for inflammatory diseases |
2010-2020 | Antifungals/Antivirals | C-7 halogenation; C-2 carboxylic acids | CYP51 inhibition; Spike protein binding for SARS-CoV-2 |
2020-present | Antituberculars | N-1 methylation; C-3 aryl ethers | QcrB inhibition (Telacebec phase II trials) |
Contemporary research focuses on targeted delivery and polypharmacology. The 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid derivative exemplifies modern design—its carboxylic acid enables protein-targeted interactions (hACE2 binding ΔG = -9.1 kcal/mol) while the C-7 methyl group optimizes metabolic stability [4] [9]. Molecular hybridization strategies have yielded conjugates with benzimidazole (antiproliferative GI50 = 1.48 μM in A549 cells) and sulfonamide (COX-2 IC50 = 0.05 μM) pharmacophores, demonstrating the scaffold's adaptability to multiple therapeutic objectives [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7